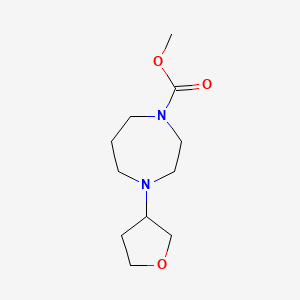

Methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-15-11(14)13-5-2-4-12(6-7-13)10-3-8-16-9-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHOYACEWUEGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCN(CC1)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

Formation of the Diazepane Ring: The diazepane ring is formed by the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The oxolan-3-yl group in the target compound contrasts with aryl (e.g., 4-(methoxycarbonyl)phenyl in ) and aliphatic (e.g., 3-methoxy-3-oxopropyl in ) substituents. The oxolan-3-yl group may confer improved solubility compared to hydrophobic aryl groups, while retaining conformational rigidity compared to flexible aliphatic chains.

- The methyl carboxylate at position 1 is a common feature in these analogs, suggesting its role in stabilizing the diazepane ring or facilitating downstream functionalization.

- The target compound’s synthesis efficiency remains unreported but could benefit from optimized protocols for oxolan-3-yl incorporation. The discontinuation of the 3-methoxy-3-oxopropyl analog highlights the importance of substituent choice in scalability and stability.

Rotameric Behavior :

Notes on Evidence Limitations

- Direct data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Discrepancies in reported yields and discontinuations highlight variability in synthetic feasibility across this chemical class.

Biological Activity

Methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a diazepane ring and an oxolane (tetrahydrofuran) moiety. The structural characteristics of this compound contribute to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may modulate the activity of enzymes or receptors involved in various biochemical pathways. Research suggests that this compound may exhibit antimicrobial properties , potentially inhibiting microbial growth through these interactions.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound. In vitro assays demonstrated that the compound possesses significant activity against a range of bacterial strains, indicating its potential as a novel antimicrobial agent. The effectiveness varied depending on the concentration and the specific microbial strain tested.

Case Studies

- Study on Bacterial Inhibition : A recent study evaluated the compound's ability to inhibit growth in Gram-positive and Gram-negative bacteria. Results indicated that at concentrations above 100 µg/mL, this compound significantly reduced bacterial viability, suggesting its potential use in treating bacterial infections.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This was evidenced by changes in cell morphology observed under microscopy following treatment with the compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Diazepane + Oxolane | Antimicrobial properties |

| N-(4-chlorophenyl)methyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | Diazepane + Chlorobenzyl | Moderate antimicrobial activity |

| 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide | Diazepane + Tetrahydrofuran | Limited biological activity |

This table illustrates that while other compounds share structural similarities, this compound exhibits superior antimicrobial properties.

Q & A

Q. Critical Parameters :

- Temperature : Diazepane cyclization requires precise control (e.g., 60–80°C) to avoid side reactions .

- Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in sulfonylation/coupling steps .

- Catalysts : Pyridine or DMAP improves esterification efficiency by scavenging HCl .

Q. Resolution Strategies :

- Dynamic NMR : Variable-temperature studies to identify exchange broadening in flexible regions .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to assign ambiguous signals .

- Twinned Data Refinement : Use SHELXL for high-resolution X-ray data to model disorder .

What structure-activity relationship (SAR) insights exist for analogs of this compound in biological studies?

Methodological Answer :

Key SAR findings from related compounds (e.g., sulfonyl or ketone derivatives):

- Oxolan-3-yl group : Enhances solubility and membrane permeability due to its polar, rigid structure .

- Diazepane ring : Nitrogen basicity (pKa ~8.5) influences receptor binding; substitution at N1 modulates selectivity .

- Methyl carboxylate : Stabilizes the molecule against metabolic hydrolysis compared to ethyl esters .

Q. Methodological Answer :

Q. Optimization Protocol :

- Buffered Solutions : Use pH 7.4 HEPES with 0.1% Tween-20 to prevent aggregation .

- Short-Term Storage : Lyophilize in aliquots and reconstitute in acetonitrile/water (1:1) .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- LogP Calculation : Use MarvinSuite (ChemAxon) or Molinspiration; experimental LogP ≈1.8 .

- Metabolism Prediction : CypReact identifies potential oxidation sites (e.g., diazepane N4) .

- Docking Studies : AutoDock Vina models binding to G-protein-coupled receptors (GPCRs) with ∆G ≈ -9.2 kcal/mol .

Validation : Compare with in vitro hepatic microsome assays for clearance rates .

How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?

Methodological Answer :

Discrepancies often stem from:

Q. Mitigation Strategies :

- Prodrug Design : Phosphorylate the carboxylate to enhance solubility .

- Formulation Optimization : Use liposomal encapsulation or PEGylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.